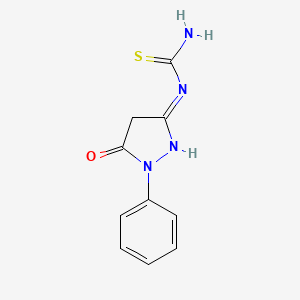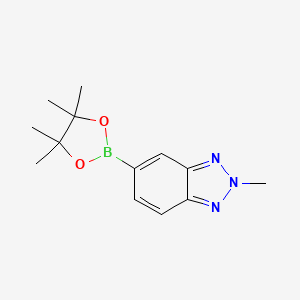![molecular formula C13H20Cl2N2O3S B2470031 2,5-dichloro-N-[3-(dimethylamino)propyl]-4-ethoxybenzenesulfonamide CAS No. 898638-78-3](/img/structure/B2470031.png)
2,5-dichloro-N-[3-(dimethylamino)propyl]-4-ethoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dichloro-N-[3-(dimethylamino)propyl]-4-ethoxybenzenesulfonamide, also known as DIDS, is a sulfonamide compound that is widely used in scientific research. It is a potent inhibitor of anion transporters, and its mechanism of action has been extensively studied.
Aplicaciones Científicas De Investigación
Anti-HIV and Antifungal Activities
A study by Zareef et al. (2007) discussed the synthesis of novel sulfonamides, including those bearing the 1,3,4-oxadiazole moiety, and evaluated their in vitro anti-HIV and antifungal activities. Although the compound was not directly mentioned, this research demonstrates the broader context of how related sulfonamide structures are being investigated for potential therapeutic applications against infectious diseases (Zareef, Iqbal, Al-Masoudi, Zaidi, Arfan, & Shahzad, 2007).
Photodynamic Therapy for Cancer
Pişkin, Canpolat, and Öztürk (2020) developed a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing Schiff base, demonstrating high singlet oxygen quantum yield. This compound's photophysical properties suggest its potential use as a Type II photosensitizer in photodynamic therapy for cancer treatment, highlighting the role of sulfonamide derivatives in developing novel therapeutic agents (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Properties
The anticancer properties of sulfonamide derivatives were also investigated by Zhang et al. (2010), who synthesized and characterized a novel compound with potential anticancer activity. This study underscores the versatility of sulfonamide compounds in the synthesis of molecules with potential therapeutic benefits against cancer (Zhang, Shi-jie, Hu, & Wei-Xiao, 2010).
Alzheimer’s Disease Therapeutics
Abbasi et al. (2018) conducted a study on the synthesis of new sulfonamides derived from 4-methoxyphenethylamine, demonstrating their potential as therapeutic agents for Alzheimer’s disease. This research highlights the application of sulfonamide derivatives in addressing neurodegenerative diseases through enzyme inhibition (Abbasi, Hassan, Aziz‐ur‐Rehman, Siddiqui, Shah, Raza, & Seo, 2018).
Molecular and Electronic Structure Studies
Research on the synthesis and characterization of sulfonamide molecules, including computational studies, has provided insights into their structural and electronic properties. A study by Murthy et al. (2018) detailed the synthesis and comprehensive analysis of a new sulfonamide compound, contributing to a deeper understanding of these molecules' interactions at the molecular level (Murthy, Suneetha, Armaković, Armaković, Suchetan, Giri, & Rao, 2018).
Propiedades
IUPAC Name |
2,5-dichloro-N-[3-(dimethylamino)propyl]-4-ethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20Cl2N2O3S/c1-4-20-12-8-11(15)13(9-10(12)14)21(18,19)16-6-5-7-17(2)3/h8-9,16H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSIOBMGYDONEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1Cl)S(=O)(=O)NCCCN(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-benzyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2469950.png)
![N-(4-methylphenyl)-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2469951.png)

![1-((3R,5r,8r,9r,10s,13s,14s,17s)-3-hydroxy-3,13-dimethylhexadecahydro-1h-cyclopenta[a]phenanthren-17-yl)ethanone](/img/structure/B2469953.png)

![2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(4-ethylphenyl)acetamide](/img/structure/B2469957.png)




![1,3-Dimethyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2469965.png)
![1-(3-Chloro-2-methylphenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2469966.png)

